N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that features a bifuran moiety linked to a chlorophenoxyacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenoxy group: This step involves the reaction of the bifuran intermediate with 4-chlorophenol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorophenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety could yield furanones, while reduction of the chlorophenoxy group could yield phenols.
Scientific Research Applications
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving bifuran and chlorophenoxy groups.
Medicine: Investigation of its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It may interfere with cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of both the bifuran and chlorophenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWHRZMYRYPJRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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